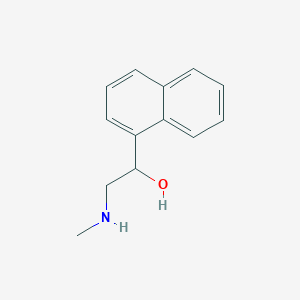
2-(Methylamino)-1-(naphthalen-1-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methylamino)-1-(naphthalen-1-yl)ethan-1-ol is an organic compound that features a naphthalene ring substituted with a methylamino group and an ethan-1-ol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylamino)-1-(naphthalen-1-yl)ethan-1-ol typically involves the reaction of naphthalene derivatives with methylamine under controlled conditions. One common method involves the alkylation of naphthalene with a suitable alkylating agent, followed by the introduction of the methylamino group through nucleophilic substitution. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve catalysts to enhance the reaction rate and yield.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and high yield. The process may involve the use of automated systems to control temperature, pressure, and reactant concentrations, thereby optimizing the reaction conditions for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-(Methylamino)-1-(naphthalen-1-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its chemical properties.
Substitution: The methylamino group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction could produce naphthalenes with different degrees of hydrogenation.
Aplicaciones Científicas De Investigación
2-(Methylamino)-1-(naphthalen-1-yl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are of interest for understanding biochemical pathways and developing new drugs.
Industry: Used in the production of dyes, pigments, and other industrial chemicals due to its stable naphthalene core.
Mecanismo De Acción
The mechanism by which 2-(Methylamino)-1-(naphthalen-1-yl)ethan-1-ol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, altering the activity of these targets and modulating biochemical pathways. The specific pathways involved depend on the context of its application, whether in biological systems or industrial processes.
Comparación Con Compuestos Similares
Similar Compounds
1-(Naphthalen-1-yl)ethan-1-ol: Lacks the methylamino group, resulting in different chemical properties and reactivity.
2-(Amino)-1-(naphthalen-1-yl)ethan-1-ol: Similar structure but with an amino group instead of a methylamino group, leading to different biological and chemical interactions.
2-(Methylamino)-1-(naphthalen-2-yl)ethan-1-ol: The position of the naphthalene substitution affects its reactivity and applications.
Uniqueness
2-(Methylamino)-1-(naphthalen-1-yl)ethan-1-ol is unique due to the presence of both a naphthalene ring and a methylamino group, which confer specific chemical and biological properties
Propiedades
Fórmula molecular |
C13H15NO |
|---|---|
Peso molecular |
201.26 g/mol |
Nombre IUPAC |
2-(methylamino)-1-naphthalen-1-ylethanol |
InChI |
InChI=1S/C13H15NO/c1-14-9-13(15)12-8-4-6-10-5-2-3-7-11(10)12/h2-8,13-15H,9H2,1H3 |
Clave InChI |
CPSMZZCHIVFDQF-UHFFFAOYSA-N |
SMILES canónico |
CNCC(C1=CC=CC2=CC=CC=C21)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















